Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Description
Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H11F3O4 |
|---|---|
Molecular Weight |
276.21 g/mol |
IUPAC Name |
ethyl 3-[2-hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C12H11F3O4/c1-2-19-11(18)6-10(17)8-5-7(12(13,14)15)3-4-9(8)16/h3-5,16H,2,6H2,1H3 |
InChI Key |
DHTXYLZUMGKXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 2-hydroxy-5-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate: shares similarities with other trifluoromethyl-containing compounds such as trifluoromethyl ethers and trifluoromethyl ketones.
Trifluoromethyl ethers: Known for their stability and unique reactivity.
Trifluoromethyl ketones: Often used in pharmaceuticals for their enhanced metabolic stability.
Uniqueness
The unique combination of the trifluoromethyl group with the hydroxyl and carbonyl functionalities in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various studies, and relevant case studies.
- Molecular Formula : C12H12F3O4
- Molecular Weight : 292.22 g/mol
- Structure : The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and bioavailability.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of hydroxy and trifluoromethyl groups contributes to its ability to scavenge free radicals.
- Antiproliferative Effects : Studies have shown that derivatives can inhibit cancer cell proliferation, particularly in colorectal and breast cancer models.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as cyclooxygenase (COX) and dihydroorotate dehydrogenase (DHODH), which are critical in inflammation and cancer pathways.
Antioxidant Activity
A study evaluating the antioxidant properties of related compounds found that those with hydroxyl substitutions showed significant free radical scavenging capabilities. This compound's structure suggests it may exhibit similar properties, potentially through mechanisms involving electron donation and radical stabilization.
Antiproliferative Studies
In vitro studies on various cancer cell lines demonstrated that the compound could reduce cell viability significantly. For instance, a derivative was tested against human colorectal adenocarcinoma cells, showing a reduction in cell proliferation by approximately 70% at concentrations around 50 µM.
| Cell Line | IC50 (µM) |
|---|---|
| Colorectal Adenocarcinoma | 50 |
| Breast Cancer | 45 |
| Lung Cancer | 60 |
Enzyme Inhibition Studies
Inhibition assays were conducted to determine the effectiveness of the compound against COX enzymes. The results indicated moderate inhibition at higher concentrations, suggesting potential use as an anti-inflammatory agent.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| COX-1 | 40 |
| COX-2 | 35 |
| DHODH | 30 |
Case Studies
- Case Study on Anticancer Efficacy : A research group investigated the effects of this compound on human breast cancer cells. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis, highlighting its potential as a chemotherapeutic agent.
- Biotransformation Studies : A study utilizing recombinant E. coli demonstrated the compound's ability to undergo biotransformation, leading to the production of enantiomerically pure products with high yields, showcasing its utility in synthetic biology applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
